Paragracine

Description

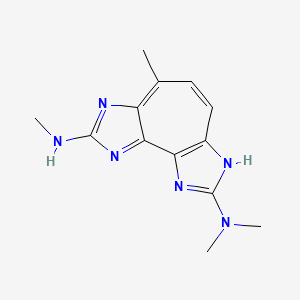

Structure

3D Structure

Properties

CAS No. |

57695-32-6 |

|---|---|

Molecular Formula |

C13H16N6 |

Molecular Weight |

256.31 g/mol |

IUPAC Name |

4-N,12-N,12-N,7-tetramethyl-3,5,11,13-tetrazatricyclo[8.3.0.02,6]trideca-1(10),2,4,6,8,12-hexaene-4,12-diamine |

InChI |

InChI=1S/C13H16N6/c1-7-5-6-8-10(18-13(15-8)19(3)4)11-9(7)16-12(14-2)17-11/h5-6H,1-4H3,(H,15,18)(H,14,16,17) |

InChI Key |

CXHKQUKWIWQJDW-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NC(=N2)NC)C3=C(C=C1)NC(=N3)N(C)C |

Canonical SMILES |

CC1=C2C(=NC(=N2)NC)C3=C(C=C1)NC(=N3)N(C)C |

Other CAS No. |

57695-32-6 |

Synonyms |

2-(dimethylamino)-8-(methylamino)-6-methyl-1,3,7,9-tetraazacyclopent(e)azulene paragracine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Paragracine

Identification of Bioproducing Organisms and Marine Sources

The discovery and study of paragracine are intrinsically linked to the marine environment, specifically to certain species of cnidarians.

This compound, identified as a group of seven nitrogen-containing marine alkaloids (designated I–VII), was first isolated from the anthozoan species Parazoanthus gracilis archive.orgjst.go.jppherobase.comespol.edu.ec. This species belongs to the order Zoanthidea, commonly known as zoanthids or colonial anemones, which are sessile marine invertebrates often found in tropical and subtropical coral reef ecosystems espol.edu.ec. Beyond Parazoanthus gracilis, related zoantharian species, such as Echinogorgia pseudossapo, have also been identified as sources for zoanthoxanthin alkaloids, including compounds structurally similar to this compound nih.govresearchgate.net. The marine environment, in general, is recognized as a rich reservoir of diverse natural products, with organisms like sponges, tunicates, and soft corals contributing significantly to the discovery of novel metabolites nih.govnih.govresearchgate.nethilarispublisher.comnih.govslideshare.net.

This compound itself is described as a series of related alkaloids . In the biological extracts from its source organisms, this compound is frequently found alongside other structurally similar compounds. These include various zoanthoxanthin alkaloids, a class of pigments responsible for the bright yellow coloration observed in many zoanthids espol.edu.ecgoogle.com. Specifically, this compound has been found to co-occur with compounds such as zoanthoxanthin, pseudozoanthoxanthin, and other zoanthoxanthin analogues like 9-methylthis compound and various parazoanthoxanthins espol.edu.ecnih.govresearchgate.netgoogle.comresearchgate.netresearchgate.netresearchgate.net. The presence of these related alkaloids highlights the complex chemical ecology within these marine invertebrates, suggesting potential biosynthetic pathways or ecological roles for this family of compounds.

Table 1: Identified Bioproducing Organisms and Related Alkaloids

| Organism | Compound Class | Specific Compounds Identified | Notes |

| Parazoanthus gracilis | Nitrogen-containing Alkaloids | This compound (I–VII) | Primary source organism; also found with zoanthoxanthins and related analogues. |

| Echinogorgia pseudossapo | Zoanthoxanthin Alkaloids | This compound (69), Pseudozoanthoxanthins III (66), IV (67), Zoanthoxanthin (68), (70) | Found in Chinese Sea gorgonian; demonstrates co-occurrence of this compound and related compounds. |

| Parazoanthus sp. | Zoanthoxanthin Alkaloids | Pseudozoanthoxanthin | Isolated from Hawaiian zoantharian. |

| Parazoanthus axinellae | Zoanthoxanthin Alkaloids | This compound (8), Parazoanthoxanthins C (5), D (6), Norpseudoparazoanthoxanthin (7) | Found in Mediterranean zoanthid; highlights the presence of this compound and related compounds in this genus. |

Research Methodologies for Isolation and Purification

The isolation and purification of this compound from complex marine biological matrices require sophisticated analytical techniques, primarily relying on advanced chromatographic methods and optimized extraction protocols.

Chromatography is a cornerstone in the isolation of natural products, enabling the separation of target compounds from intricate mixtures based on differential interactions with stationary and mobile phases nih.govhilarispublisher.comresearchgate.netjournalagent.comijpsjournal.combritannica.com. For this compound, a multi-step chromatographic approach has been employed:

Initial Purification: Methanol extraction of the biomass is typically followed by initial chromatographic purification using stationary phases such as Amberlite XAD-2 and neutral alumina (B75360) columns .

Further Separation: The extracted material undergoes further purification via silica (B1680970) gel column chromatography, often employing a gradient elution system with solvents like chloroform (B151607) and methanol.

Refined Isolation: Sephadex LH-20 gel filtration, typically using a mixture of chloroform and methanol, is used for further fractionation.

Final Purification: High-performance liquid chromatography (HPLC), particularly semi-preparative HPLC with specific solvent gradients (e.g., methanol-water mixtures), is crucial for obtaining this compound with high purity .

Other general chromatographic techniques utilized in natural product isolation, which would be applicable or complementary for this compound, include thin-layer chromatography (TLC) for preliminary analysis and monitoring, vacuum liquid chromatography (VLC), and preparative column chromatography (CC) nih.govhilarispublisher.comresearchgate.netjournalagent.combritannica.com. The combination of techniques like Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) can also aid in structure elucidation researchgate.net.

Biosynthetic Pathways and Precursor Incorporation Studies of Paragracine

Hypothesized Biosynthetic Routes to Paragracine and Related Zoanthoxanthins

The biosynthesis of the complex zoanthoxanthin skeleton, including that of this compound, is thought to proceed through a series of intricate chemical transformations involving simple amino acid precursors. The core of this hypothesis revolves around the formation and subsequent dimerization of 2-aminoimidazole derivatives.

The foundational building blocks for the biosynthesis of zoanthoxanthins are believed to be derived from the amino acid arginine. Arginine, with its characteristic guanidinium (B1211019) group, is postulated to serve as the primary precursor for the C5N3 nitrogenous core that is central to the structure of these alkaloids. This hypothesis is supported by the chemical structure of zoanthoxanthins, which can be conceptually dissected into units consistent with an arginine-derived origin.

The key intermediates in this proposed pathway are 2-aminoimidazole derivatives. Specifically, the dimerization of a 2-amino-4-vinylimidazole monomer is a central tenet of the hypothesized biosynthetic route. This monomer, which would be formed from arginine through a series of enzymatic transformations, possesses the necessary functionality to undergo the subsequent cyclization reactions required to assemble the characteristic polycyclic framework of the zoanthoxanthins. The proposed involvement of these specific building blocks is summarized in the table below.

| Proposed Precursor | Role in Biosynthesis |

| Arginine | Provides the core C5N3 guanidinium-derived unit. |

| 2-Aminoimidazole Derivatives | Serve as key monomeric units for dimerization. |

| 2-Amino-4-vinylimidazole | Postulated as the specific reactive intermediate undergoing cycloaddition. |

The transformation of arginine into the complex structure of this compound and related zoanthoxanthins is thought to be orchestrated by a series of enzymatic reactions. While the specific enzymes have not yet been isolated or characterized, their putative functions can be inferred from the proposed chemical transformations.

A critical postulated step in the biosynthesis is a [6+4] cycloaddition reaction. This type of reaction involves the joining of a six-atom system with a four-atom system to form a ten-membered ring, which can then undergo further rearrangements to yield the characteristic fused ring system of the zoanthoxanthins. In this proposed pathway, two molecules of a 2-amino-4-vinylimidazole derivative are thought to participate in this cycloaddition.

Formation of the 2-aminoimidazole monomer: Arginine is enzymatically converted to a reactive 2-aminoimidazole derivative, likely 2-amino-4-vinylimidazole.

Dimerization via cycloaddition: Two molecules of the 2-amino-4-vinylimidazole intermediate undergo a [6+4] cycloaddition, a key bond-forming event that establishes the core polycyclic structure.

Post-cycloaddition modifications: The initial cycloadduct is likely subjected to further enzymatic modifications, such as oxidations and rearrangements, to yield the final, stable zoanthoxanthin structure, including this compound.

The table below outlines the key postulated enzymatic transformations and the nature of the intermediate compounds.

| Postulated Transformation | Enzyme Class (Hypothetical) | Intermediate Compound |

| Conversion of Arginine | Aminotransferases, Decarboxylases, Oxidases | 2-Aminoimidazole derivatives |

| Cycloaddition | Cyclase / Diels-Alderase type enzyme | Dimeric cycloadduct |

| Aromatization/Rearrangement | Oxidoreductases, Isomerases | Polycyclic zoanthoxanthin precursor |

Experimental Approaches to Biosynthetic Pathway Elucidation

While a definitive experimental elucidation of the this compound biosynthetic pathway is yet to be accomplished, several powerful techniques are available to researchers to probe and confirm the hypothesized routes. These methods are crucial for moving from theoretical postulation to concrete biochemical evidence.

Isotope labeling is a powerful and widely used technique to trace the metabolic fate of precursors in a biosynthetic pathway. In the context of this compound, this would involve feeding the producing organism, or a model system capable of the biosynthesis, with isotopically labeled precursors, such as ¹³C- or ¹⁵N-labeled arginine.

The process would typically involve:

Synthesis of Labeled Precursors: Preparation of arginine or proposed intermediates with heavy isotopes at specific atomic positions.

Incorporation Experiment: Introduction of the labeled precursors into a culture of the this compound-producing organism or an in vitro system containing the necessary enzymes.

Isolation and Analysis: After a suitable incubation period, this compound is isolated, and the location and extent of isotope incorporation are determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

By analyzing the pattern of isotope incorporation in the final this compound molecule, researchers can definitively identify which atoms from the precursor are incorporated and where they are located in the final structure, thereby confirming or refuting the proposed biosynthetic pathway.

The advent of modern genomics provides a powerful, complementary approach to elucidating biosynthetic pathways. The genes encoding the enzymes responsible for the synthesis of a specific natural product are often clustered together in the organism's genome, forming a biosynthetic gene cluster (BGC).

The investigation for the this compound BGC would likely follow these steps:

Genome Sequencing: The entire genome of the organism that produces this compound would be sequenced.

Bioinformatic Analysis: The genomic data would be analyzed using specialized bioinformatics tools to identify potential BGCs. These tools search for characteristic genes, such as those encoding for enzymes commonly found in secondary metabolite biosynthesis (e.g., oxidoreductases, transferases, cyclases).

Gene Knockout and Heterologous Expression: To confirm the function of a candidate BGC, specific genes within the cluster can be inactivated (knocked out). If the production of this compound ceases, it provides strong evidence for the involvement of that gene cluster. Conversely, the entire BGC can be transferred to and expressed in a different, more easily culturable host organism to see if it can produce this compound.

The identification and characterization of the this compound BGC would not only confirm the biosynthetic pathway but also provide the genetic blueprint for the enzymes involved, opening up possibilities for biosynthetic engineering and the production of novel analogs.

Chemical Synthesis and Analog Derivatization of Paragracine

Total Synthesis Strategies for Pargamicin A

The total synthesis of Pargamicin A has been a subject of considerable research interest, leading to the development of innovative synthetic methodologies. Two primary strategies have emerged: a linear approach culminating in a late-stage piperazine (B1678402) ring formation and a convergent strategy involving the coupling of pre-synthesized peptide fragments.

The synthesis of Pargamicin A has spurred the development of novel reaction sequences to address the inherent challenges of its structure, such as sterically hindered peptide couplings and the formation of the piperazic acid rings. nih.govresearchgate.net

One successful approach employed a late-stage piperazine ring formation . nih.govresearchgate.net This strategy involved the assembly of a linear peptide precursor, followed by the crucial cyclization to form the piperazic acid residues. A key innovation in this sequence was the use of a tandem Mitsunobu reaction to form both piperazine heterocycles at the linear pentapeptide stage. nih.govresearchgate.net The timing of this cyclization was found to be critical, as attempts to form the rings at a later hexapeptide or macrocyclic stage were unsuccessful. nih.govresearchgate.net

To overcome the challenge of sterically demanding peptide couplings, specific condensation reagents were essential. For instance, the coupling of a particularly bulky tetrapeptide intermediate was achieved using chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TCFH) and 2,4,6-collidine, where other common coupling reagents failed. nih.gov The synthesis also utilized HATU-mediated condensation and Ghosez' reagent for other challenging peptide bond formations. nih.govresearchgate.net

A critical aspect of the total synthesis of Pargamicin A is the precise control of its multiple stereocenters. The absolute configuration of the N-hydroxyisoleucine ((N-OH)-Ile) residue was initially unassigned. nih.govnsf.gov

In the late-stage piperazine formation strategy, the stereocontrolled synthesis of the (N-Me)-β-OH-Val residue was achieved using a chiral auxiliary approach. nsf.gov An aldol (B89426) reaction between a protected sarcosine (B1681465) derivative and acetone, mediated by an Evans' (R)-4-benzyl-2-oxazolidinone auxiliary, yielded the desired aldol product as a single diastereomer. nsf.gov Furthermore, the synthesis of the γ-hydroxy-D-piperazic acid (γ-OH-D-Piz) precursor was accomplished through a diastereoselective Cγ electrophilic hydroxylation of a D-glutamic acid derivative. nih.gov

The convergent synthesis approach was instrumental in definitively establishing the stereochemistry of the (N-OH)-Ile residue. nih.govbohrium.com By synthesizing two putative diastereomers of Pargamicin A, one with a (2S, 3S)-N-hydroxy-Ile configuration and the other with an alternative stereochemistry, and comparing their NMR spectra and biological activity with the natural product, the absolute configuration of the N-hydroxy-Ile residue in natural Pargamicin A was confirmed to be (2S, 3S). nih.govbohrium.com

Design and Synthesis of Paragracine Analogues and Derivatives

The development of total synthesis routes has enabled the preparation of Pargamicin A analogues, providing valuable tools for investigating its structure-activity relationships (SAR) and exploring avenues for enhanced bioactivity. nih.govacs.org

The synthesis of a diastereomer of Pargamicin A in the convergent synthesis approach provided crucial insights into the importance of stereochemistry for its biological activity. nih.govbohrium.com The diastereomer with a different stereoconfiguration at the N-hydroxy-Ile residue was found to be devoid of antibacterial activity, highlighting the strict stereochemical requirements of the cyclic peptide scaffold for its interaction with its biological target. nih.govbohrium.com

Further SAR studies were conducted through the synthesis of a simplified analogue of Pargamicin A. nih.govresearchgate.net In this analogue, the two piperazic acid residues were replaced with pipecolic acid (Pip), and the hydroxyl groups on the (N-OH)-Ile and (N-Me)-β-OH-Val residues were absent. nih.govresearchgate.net This simplified analogue exhibited no significant bacterial growth inhibition, underscoring the critical role of the sidechain and backbone oxidations for the potent antibacterial activity of Pargamicin A. nih.govresearchgate.netnsf.gov

The successful total syntheses of Pargamicin A have paved the way for the generation of a wider range of analogues to explore the potential for improved bioactivity. While the exploration of synthetic diversification is still in its early stages, the established synthetic routes provide a solid foundation for future work.

The modular nature of both the late-stage piperazine formation and the convergent synthesis strategies allows for the substitution of individual amino acid residues. nih.govacs.org This will enable the systematic modification of the Pargamicin A scaffold to probe the contribution of each component to its antibacterial potency and spectrum. For instance, the synthesis of congeners with targeted residue substitutions is anticipated to inform the development of next-generation antibiotics with enhanced efficacy against drug-resistant pathogens. nih.govacs.org The insights gained from the initial analogues, emphasizing the importance of specific structural and stereochemical features, will guide the rational design of future derivatives with potentially superior therapeutic profiles.

Spectroscopic and Analytical Research Methodologies for Paragracine

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are paramount in piecing together the intricate three-dimensional puzzle of a molecule like Paragracine. By interacting with the molecule using various forms of electromagnetic radiation, scientists can deduce its structural formula and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, the connectivity of atoms and their spatial relationships can be determined.

For this compound, ¹H NMR and ¹³C NMR are fundamental. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons through spin-spin coupling. The chemical shifts (δ) in the ¹H NMR spectrum of this compound provide clues about the electronic environment of each proton. For instance, protons attached to aromatic rings will resonate at different frequencies than those on aliphatic chains.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal, allowing for a carbon count and an understanding of the types of carbon atoms present (e.g., C, CH, CH₂, CH₃, C=O).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons in this compound. COSY spectra show correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. HSQC spectra correlate protons directly to the carbons they are attached to, definitively linking the ¹H and ¹³C assignments. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range connections between protons and carbons, which is vital for connecting different fragments of the molecule.

The stereochemistry of this compound can be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space, regardless of whether they are bonded. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for determining the relative configuration of stereocenters.

Specific experimental data for the NMR chemical shifts of this compound were not available in the public domain at the time of this writing.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. nih.gov In high-resolution mass spectrometry (HRMS), the mass of the molecular ion (M⁺) of this compound can be measured with high accuracy, allowing for the determination of its molecular formula. neu.edu.tr

The ionization method used can influence the fragmentation pattern observed. Electron ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a "fingerprint" of the molecule. wikipedia.org The fragmentation pattern can reveal the presence of stable substructures within this compound. Softer ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), are more likely to produce the intact molecular ion, which is crucial for determining the molecular weight.

Tandem mass spectrometry (MS/MS) can be employed to gain further structural information. In an MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing insights into the connectivity of the molecule.

Specific mass-to-charge ratio (m/z) values for this compound and its fragments were not available in the public domain at the time of this writing.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. For example, if this compound contains carbonyl (C=O) groups, a strong absorption would be observed in the region of 1650-1750 cm⁻¹. libretexts.org N-H or O-H bonds would give rise to broader absorptions in the higher frequency region (around 3200-3600 cm⁻¹). udel.edu The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, known as chromophores. msu.edupacificbiolabs.com The UV-Vis spectrum of this compound would show absorption maxima (λ_max) at wavelengths corresponding to the energy required to promote electrons to higher energy orbitals. msu.edu The position and intensity (molar absorptivity, ε) of these absorptions are characteristic of the chromophore's structure. msu.edu Extended conjugation in a molecule generally leads to a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift). msu.edu

Specific IR absorption frequencies (cm⁻¹) and UV-Vis absorption maxima (nm) for this compound were not available in the public domain at the time of this writing.

Circular Dichroism (CD) and Raman Spectroscopy for Conformational and Vibrational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. youtube.com Since this compound is a natural product and likely chiral, its CD spectrum would provide information about its absolute configuration and conformation in solution. The sign and magnitude of the Cotton effects in the CD spectrum are sensitive to the spatial arrangement of atoms and chromophores.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. rsc.org It relies on the inelastic scattering of monochromatic light. rsc.org While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. rsc.org Therefore, certain vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, providing additional structural information. For example, symmetric bonds, which are often weak in the IR, can be strong in Raman spectra.

Specific CD and Raman spectral data for this compound were not available in the public domain at the time of this writing.

Chromatographic and Quantitative Analytical Methods in Research Settings

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a compound and for its quantification. nih.gov In an HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. birchbiotech.comwaters.com

The purity of a this compound sample can be determined by the number of peaks in the chromatogram. birchbiotech.com A single, sharp, and symmetrical peak is indicative of a high-purity sample. birchbiotech.com The retention time (the time it takes for the compound to travel through the column) is a characteristic property of this compound under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature) and can be used for its identification. waters.com

For quantitative analysis, a calibration curve is typically constructed by injecting known concentrations of a pure this compound standard and measuring the corresponding peak areas. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. youtube.com The use of a diode-array detector (DAD) can provide UV-Vis spectra of the eluting peaks, which can further confirm the identity and purity of this compound. nih.gov

Specific HPLC conditions (e.g., column, mobile phase, flow rate, retention time) for the analysis of this compound were not available in the public domain at the time of this writing.

The Enigmatic Compound "this compound": A Void in Spectroscopic and Analytical Research

Despite a comprehensive search of scientific literature and databases, the chemical compound designated as "this compound" remains an enigma. At present, there is no publicly available research detailing its spectroscopic and analytical properties. This absence of data prevents a thorough examination of the methodologies that would be employed for its analysis.

While the principles of various analytical techniques are well-established for the characterization of chemical compounds, their specific application to "this compound" cannot be detailed without foundational research on the molecule itself. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for analyzing complex mixtures and quantifying compounds in biological extracts. amazonaws.comnih.govrsc.orgnih.govyoutube.com However, the development of specific methods, including the selection of precursor and product ions for Multiple Reaction Monitoring (MRM) in LC-MS/MS, is entirely dependent on the unique physicochemical properties of the target analyte.

Similarly, the methodologies for detecting and quantifying any compound within a biological matrix, such as plasma or tissue extracts, require tailored development and validation. scienceopen.comresearchgate.netscielo.brresearchgate.net This process involves optimizing extraction procedures to isolate the compound of interest from interfering matrix components and developing sensitive and specific analytical methods, often utilizing techniques like high-performance liquid chromatography (HPLC) coupled with various detectors. scienceopen.com

The scientific community relies on the dissemination of research findings to build upon existing knowledge. The lack of published data on "this compound" means that its chemical structure, physical properties, and spectral characteristics are unknown. Without this fundamental information, it is impossible to create data tables of its spectroscopic information or detail specific research findings related to its analysis.

Further research and publication of findings on "this compound" are necessary before a comprehensive article on its spectroscopic and analytical research methodologies can be written.

Molecular Mechanisms of Action and Pharmacological Target Identification of Paragracine

Cellular and Subcellular Mechanisms of Action

Paragracine exerts its effects through specific molecular interactions at the cellular and subcellular levels. The primary focus of research has been its impact on ion channel function.

A significant body of research indicates that this compound acts as a selective blocker of voltage-gated sodium channels nih.govnih.govgoogle.comdrugbank.com. Studies utilizing squid axon membranes have demonstrated that this compound inhibits sodium channels in a frequency-dependent manner nih.govnih.gov. This blockade is characterized by its dependence on the direction and magnitude of the sodium current, rather than solely on the membrane potential nih.govnih.gov. This compound is understood to access its binding site from the axoplasmic side of the channel, and its blocking action is observed primarily during outward sodium currents nih.govnih.gov. Importantly, this block can be reversed by the induction of inward sodium currents nih.govnih.gov. Further investigations revealed that in axons where sodium inactivation mechanisms were altered, this compound still induced a frequency-dependent block, along with a slow time-dependent block, suggesting a slow interaction kinetics with its binding site within the channel nih.govnih.gov. In specific assays using squid axon preparations, this compound exhibited selective inhibition of voltage-gated sodium channels with an IC value of 12 μM, a property attributed to its planar heterocyclic structure interacting with the pore regions of these channels .

| Target Ion Channel | Effect | Specificity/Dependence | IC Value | Notes |

| Sodium Channels | Selective Block | Frequency-dependent, Axoplasmic | 12 μM | Blocks outward current; reversible by inward current; slow kinetics |

While this compound's primary documented mechanism involves ion channel modulation, related compounds within the zoanthoxanthin family have been reported to inhibit rat liver DNA polymerase google.com. However, direct evidence of this compound itself acting as an enzyme inhibitor or activator is not extensively detailed in the provided search results.

This compound has been associated with papaverine-like and antihistamine properties google.comespol.edu.ec. These observations suggest potential interactions with receptors or signaling pathways that mediate these physiological responses. While specific binding affinities to known receptors have not been detailed for this compound in the provided information, these reported activities indicate a capacity for ligand-target interactions beyond ion channels.

Identification and Validation of Biological Targets

The identification and validation of this compound's biological targets involve both experimental and computational approaches, aiming to confirm its mechanism of action and discover novel therapeutic applications.

Phenotypic screening is a drug discovery strategy that identifies bioactive compounds based on their observable effects on a cell or organism's phenotype, without prior knowledge of a specific molecular target nih.govtechnologynetworks.com. This approach is valuable for uncovering novel mechanisms of action, particularly in complex diseases where molecular targets may not be fully understood technologynetworks.com. While the specific application of phenotypic screening for the initial discovery or validation of this compound's targets is not explicitly detailed in the provided snippets, the general principles highlight its utility in identifying compounds that elicit desired biological responses in cellular models nih.govtechnologynetworks.com.

Computational methods play a crucial role in predicting and validating ligand-target interactions nih.govnih.gov. Molecular docking, a structure-based technique, is widely used to predict how a molecule binds to a target protein, aiding in the identification of potential drug leads nih.govnih.gov. Pharmacophore mapping involves defining the essential steric and electronic features required for a molecule to interact with a biological target, facilitating virtual screening and lead optimization nih.govyoutube.comnih.gov. These computational tools can be employed to predict the primary targets of bioactive molecules and validate experimental findings by assessing binding stability and interactions in silico plos.orgnih.gov. For this compound, computational methods can be utilized to further explore its binding modes to sodium channels or to predict potential interactions with other biological targets based on its chemical structure .

Compound List:

this compound

Based on the available search results, there are no specific research findings or data tables detailing the application of proteomic and thermal stability profiling methods for target engagement of the compound this compound. While the searches provided general information on this compound's isolation and known bioactivity, such as its sodium channel-blocking activity , and extensively described proteomic and thermal stability profiling methods like Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA) acs.orgpelagobio.commdpi.comembl.deresearchgate.netresearchgate.netnih.govwikipedia.orgbiorxiv.orgplos.org, no studies were found that directly applied these advanced profiling techniques to this compound to identify its specific targets or investigate its engagement mechanisms.

Consequently, the requirement for detailed research findings and the generation of data tables specifically for this compound using these methods cannot be fulfilled with the current information.

Biological Activities and Bioassays of Paragracine in Preclinical Research Models

In Vitro Bioactivity Assessments

Cell-Based Assays for Specific Biological Responses (e.g., Papaverine-like Effects, Antihistamine Properties)

Paragracine, a marine-derived compound, has demonstrated biological activity in preclinical in vitro models, particularly exhibiting effects on smooth muscle tissue. Research utilizing isolated guinea pig ileum has been instrumental in characterizing these properties.

Papaverine-like Effects:

Early studies on this compound identified its influence on smooth muscle contraction. In assays using isolated guinea pig ileum, this compound was shown to affect muscle contractility, a finding that suggests a potential mechanism of action similar to that of papaverine (B1678415). wikipedia.org Papaverine is known to be a smooth muscle relaxant. nih.gov The effect of papaverine on the guinea pig ileum has been a subject of pharmacological research to understand its mechanism of action on neural transmission within the enteric nervous system. nih.govnih.gov

The experimental setup for such assays typically involves suspending a segment of the guinea pig ileum in an organ bath. This allows for the direct application of test compounds and the measurement of subsequent muscle contractions or relaxations. nih.govnih.gov In the case of this compound, its effects on smooth muscle contraction were observed in this in vitro setting, indicating a direct biological activity on this tissue type. wikipedia.org

| Assay Model | Compound | Observed Effect | Implication |

| Isolated Guinea Pig Ileum | This compound | Alteration of smooth muscle contraction | Suggests papaverine-like activity |

Antihistamine Properties:

There is currently no publicly available scientific literature that has investigated or established any antihistamine properties of this compound. Standard in vitro assays for antihistaminic activity, such as those using isolated guinea pig ileum to measure the inhibition of histamine-induced contractions, have not been reported for this compound. nih.govnih.gov

Biochemical Assays for Molecular Pathway Modulation and Cellular Signaling

Currently, there is no available research detailing the effects of this compound on specific molecular pathways or its role in cellular signaling. Biochemical assays designed to elucidate such mechanisms have not been reported in the existing scientific literature.

In Vivo Studies in Non-Human Animal Models

Investigation of Pharmacological Effects in Relevant Animal Models (e.g., Rodent Studies)

There are no published in vivo studies that have investigated the pharmacological effects of this compound in rodent models or any other non-human animal models.

Evaluation of Efficacy in Preclinical Disease Models (e.g., anti-inflammatory models, non-human cancer models)

There is no available scientific evidence from preclinical disease models to evaluate the efficacy of this compound in areas such as inflammation or cancer.

Ecological and Chemoecological Roles of Paragracine

Role in Interspecies Interactions within Marine Ecosystems

The ecological strategy of Parazoanthus gracilis, the source of Paragracine, provides a context for understanding the compound's likely role in interspecies interactions. P. gracilis is known to inhabit shallow reef environments where it is often found encrusting other organisms such as sponges, gorgonians, and hydroids. This encrusting behavior is a form of competition for space, a critical resource in crowded reef ecosystems.

The bioactivity of this compound suggests it may play a role in allelopathy, the chemical inhibition of one organism by another. By releasing this compound into its immediate environment, P. gracilis may deter the settlement and growth of competing organisms, thereby securing its position on the substrate. The compound's known papaverine-like activity and its function as a selective sodium channel blocker could have deleterious effects on the larvae or polyps of other sessile marine invertebrates that attempt to settle nearby. This chemical interference would be a key component of the organism's competitive strategy, allowing it to outcompete other species for space and resources.

While direct studies confirming this compound's allelopathic effects are not extensively documented, the aggressive and encrusting nature of Parazoanthus species, coupled with the production of bioactive compounds like this compound, strongly supports this hypothesis.

Contribution to Chemical Defense Mechanisms of Producing Organisms

The classification of this compound as a "marine toxin" strongly implies its involvement in the chemical defense mechanisms of Parazoanthus gracilis. Marine invertebrates, being largely sessile or slow-moving, have evolved a sophisticated arsenal (B13267) of chemical compounds to deter predators and combat pathogens.

This compound's role as a chemical defense agent can be considered from two perspectives:

Anti-Predator Defense: The toxic nature of this compound likely makes P. gracilis unpalatable to potential predators. The compound's ability to selectively block sodium channels can have potent neurological effects on consumers, acting as a deterrent. This form of defense is crucial for the survival of soft-bodied organisms like zoanthids that lack physical protective structures.

The production of this compound, alongside other bioactive compounds, is a key evolutionary adaptation that enhances the survival and reproductive success of Parazoanthus gracilis in a complex and competitive marine environment.

Biogeochemical Cycling and Environmental Fate in Marine Environments

There is currently a lack of specific scientific literature detailing the biogeochemical cycling and environmental fate of this compound in marine environments. The study of the complete life cycle of specific secondary metabolites, from their synthesis by an organism to their eventual breakdown and incorporation into broader elemental cycles, is a highly specialized and complex field.

Generally, the fate of such compounds in the marine environment would involve several processes:

Release: this compound would be released into the surrounding water column through exudation from Parazoanthus gracilis or upon the death and decomposition of the organism.

Dilution and Transport: Once in the water, the compound would be subject to dilution and transport by ocean currents.

Degradation: this compound would likely be degraded by biotic (microbial action) and abiotic (photolysis, hydrolysis) processes. The rate and pathways of this degradation are currently unknown.

Bioaccumulation: There is a possibility for bioaccumulation in other organisms, although this has not been studied for this compound.

Without dedicated research, any statements on the specific pathways and residence time of this compound in the marine environment would be speculative. Further investigation is required to understand its contribution to the cycling of elements such as carbon and nitrogen and its ultimate fate in marine ecosystems.

Future Directions and Emerging Research Avenues for Paragracine

Advanced Methodologies in Biosynthesis Elucidation and Engineering

The biosynthesis of zoanthoxanthins, including Paragracine, remains largely undetermined and awaits experimental verification google.com. Current hypotheses suggest a pathway that might involve the metabolism of arginine to 2-aminoimidazole, followed by the introduction of a two-carbon unit via hydroxyalkylation, acid-promoted dimerization, and potential oxidation to form the azulene (B44059) skeleton google.com. Future research could employ advanced omics technologies, such as genomics, transcriptomics, metabolomics, and proteomics, to reconstruct the complete biosynthetic pathway. Identifying the specific enzymes responsible for key transformations, such as cyclization, oxidation, and methylation, is crucial. Furthermore, metabolic engineering and synthetic biology approaches could be applied to elucidate and potentially optimize the biosynthesis of this compound or its analogues in heterologous hosts, offering a sustainable alternative to extraction from marine sources and enabling the production of novel derivatives google.com.

Novel Synthetic Strategies for Architecturally Complex Analogues

This compound belongs to a class of compounds known for their structural complexity, characterized by fused ring systems and multiple stereocenters espol.edu.ecespol.edu.ec. While synthetic strategies for some related zoanthoxanthins have been achieved, the development of new methodologies for this compound and its architecturally complex analogues is an ongoing area of interest espol.edu.ec. Future research could focus on employing cutting-edge synthetic techniques, such as C-H activation, organocatalysis, photoredox catalysis, and flow chemistry, to develop more efficient, stereoselective, and scalable synthetic routes. The creation of diverse analogues through targeted structural modifications is essential for structure-activity relationship (SAR) studies, which can lead to the discovery of compounds with enhanced or novel biological properties researchgate.net.

High-Throughput Screening for Undiscovered Biological Activities and Polypharmacology

While this compound has been reported to possess papaverine-like and antihistamine properties, as well as sodium channel blocking effects, its full spectrum of biological activities remains largely unexplored google.com. High-throughput screening (HTS) platforms offer a powerful means to systematically evaluate this compound and its synthesized analogues against a wide array of biological targets, including enzymes, receptors, and cellular pathways. This approach can uncover previously unknown biological activities and identify potential therapeutic applications google.com. Moreover, HTS can be instrumental in investigating the phenomenon of polypharmacology, where a single compound interacts with multiple biological targets. Understanding this compound's polypharmacological profile could provide deeper insights into its mechanisms of action and potentially lead to the development of multi-target therapeutic agents or novel chemical probes for biological systems google.comresearchgate.net.

Applications in Chemical Biology Research and Probe Development

The unique structural features and biological activities of this compound make it a promising candidate for development into chemical biology tools and probes. Chemical probes are essential for dissecting complex biological processes, identifying molecular targets, and visualizing cellular events. Future research could focus on synthesizing functionalized this compound derivatives, incorporating reporter tags such as fluorophores, biotin, or clickable handles (e.g., alkynes or azides) researchgate.net. These modified compounds could then be used to:

Target Identification: Identify the specific cellular proteins or nucleic acids that this compound interacts with.

Mechanism of Action Studies: Elucidate the precise molecular pathways through which this compound exerts its known or newly discovered biological effects.

Cellular Imaging: Visualize the localization and dynamics of this compound or its targets within living cells.

Affinity-Based Pull-Down Assays: Isolate and identify binding partners of this compound.

By developing this compound-based probes, researchers can gain a more comprehensive understanding of its biological roles and its potential therapeutic utility.

Q & A

Basic Research Questions

Q. How can researchers confirm the purity of Paragracine for baseline experimental validation?

- Methodological Answer : Use orthogonal analytical techniques (e.g., HPLC, NMR, mass spectrometry) to cross-validate purity. Ensure chromatographic peaks align with reference standards, and integrate quantitative metrics (e.g., ≥95% purity threshold) as per NIH guidelines for preclinical reporting . For novel batches, include detailed protocols for solvent removal, crystallization, and lyophilization in supplementary materials to ensure reproducibility .

Q. What experimental design principles should guide initial pharmacological profiling of this compound?

- Methodological Answer : Adopt a dose-response framework with appropriate controls (e.g., vehicle, positive/negative controls) to isolate this compound-specific effects. Include biological replicates (n ≥ 3) and power analysis to determine sample size. Predefine success metrics (e.g., IC50, EC50) in the study protocol to avoid post hoc data manipulation .

Q. How should researchers select in vitro models to assess this compound’s bioactivity?

- Methodological Answer : Prioritize cell lines with validated relevance to the target pathway (e.g., cancer: NCI-60 panel; neurobiology: primary neuronal cultures). Include cytotoxicity assays (e.g., MTT, LDH release) to differentiate therapeutic efficacy from nonspecific toxicity. Document passage numbers, culture conditions, and authentication certificates to mitigate batch variability .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be systematically resolved?

- Methodological Answer : Conduct a meta-analysis of existing datasets to identify confounding variables (e.g., assay sensitivity, buffer composition). Use CRISPR/Cas9 knockout models to validate target engagement. Apply Bayesian statistics to quantify uncertainty in contradictory results and prioritize follow-up experiments .

Q. What strategies optimize this compound’s synthetic yield while maintaining stereochemical integrity?

- Methodological Answer : Employ Design of Experiments (DoE) to screen reaction parameters (temperature, catalyst loading, solvent polarity). Monitor enantiomeric excess via chiral HPLC and correlate with kinetic data. Publish full synthetic protocols (including failed attempts) in supplementary materials to aid reproducibility .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?

- Methodological Answer : Use compartmental modeling to link plasma concentration-time profiles (e.g., AUC, Cmax) with efficacy endpoints (e.g., tumor volume reduction). Include tissue distribution studies and metabolite profiling. Adhere to ARRIVE guidelines for animal reporting, specifying strain, sex, and housing conditions .

Q. What computational approaches validate this compound’s target binding in silico?

- Methodological Answer : Perform molecular dynamics simulations with force fields (e.g., AMBER, CHARMM) to assess binding stability. Cross-validate docking results (AutoDock Vina, Schrödinger) with mutagenesis data. Publish raw trajectory files and scoring matrices in open repositories for peer validation .

Q. How can researchers address batch-to-batch variability in this compound’s bioactivity data?

- Methodological Answer : Implement Quality-by-Design (QbD) principles during synthesis. Use multivariate analysis (PCA, PLS) to correlate physicochemical properties (e.g., particle size, polymorphism) with bioactivity. Archive batch records and raw spectra for retrospective audits .

Methodological Best Practices

- Data Transparency : Share raw datasets, code, and experimental protocols in public repositories (e.g., Zenodo, GitHub) to comply with NIH and journal standards .

- Statistical Rigor : Pre-register hypotheses and analysis plans to avoid p-hacking. Use mixed-effects models for hierarchical data (e.g., multi-center studies) .

- Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for all outputs. Include step-by-step video protocols for complex assays (e.g., patch-clamp, in vivo imaging) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.